ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

Catalog No.
S2924508
CAS No.
1631960-99-0
M.F
C7H6BrF2NO2S
M. Wt
286.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-ca...

CAS Number

1631960-99-0

Product Name

ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.09

InChI

InChI=1S/C7H6BrF2NO2S/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3

InChI Key

MONJFTRKZGEZQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)Br)C(F)F

solubility

not available

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound classified within the thiazole family. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a bromine atom and a difluoromethyl group attached to the thiazole ring, along with an ethyl carboxylate functional group. Its molecular formula is C7H6BrF2N1O2S1C_7H_6BrF_2N_1O_2S_1 and it has a CAS number of 1631960-99-0.

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, resulting in new derivatives.
  • Oxidation Reactions: The thiazole ring can undergo oxidation to introduce additional functional groups.
  • Reduction Reactions: The difluoromethyl group or other parts of the molecule may be reduced under specific conditions.

Research into the biological activity of ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate suggests potential antimicrobial and anticancer properties. It is being investigated for its efficacy as a precursor in drug development, particularly for novel therapeutic agents targeting various diseases.

The synthesis of ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. A common method includes:

  • Starting Material: 2-amino-4-(difluoromethyl)thiazole.
  • Reagent: Ethyl bromoacetate.
  • Base: Potassium carbonate.
  • Solvent: Dimethylformamide (DMF).
  • Conditions: Elevated temperatures to facilitate the reaction.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and efficiency, followed by purification techniques such as recrystallization or chromatography .

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules in pharmaceutical and agrochemical development.
  • Biology: Investigated for potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Explored as a precursor for drug development aimed at creating novel therapeutic agents.
  • Industry: Utilized in producing specialty chemicals with specific properties .

Studies on ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate focus on its interactions with biological targets to evaluate its efficacy as a therapeutic agent. These studies often involve assessing its binding affinity to various receptors or enzymes associated with disease pathways, which could elucidate its potential pharmacological effects .

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate can be compared with several similar compounds:

Compound NameStructure TypeKey Differences
2-Bromo-4-(difluoromethyl)pyridinePyridine ringContains a pyridine instead of a thiazole ring
Ethyl 2-bromo-4,4,4-trifluorobutyrateTrifluoromethyl groupContains a trifluoromethyl group instead of difluoromethyl
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylateMethyl groupHas a methyl group instead of difluoromethyl

Uniqueness: Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate stands out due to its unique combination of the thiazole ring structure and specific substituents (bromine and difluoromethyl), which impart distinct chemical reactivity and potential biological activity. This makes it particularly valuable for research and industrial applications .

XLogP3

3.2

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